L-Sorbitol

Description

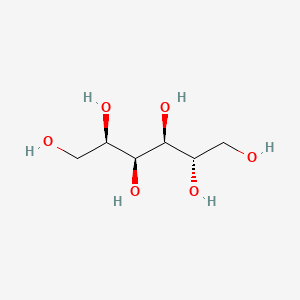

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5S)-hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-FSIIMWSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042096 | |

| Record name | L-Glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6706-59-8 | |

| Record name | L-Sorbitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6706-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorbitol, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006706598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SORBITOL, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01Q0586BG1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-Sorbitol Biosynthesis in Plants: A Technical Guide for Researchers

Abstract

L-Sorbitol, a sugar alcohol, plays a pivotal role in the physiology of many plant species, particularly within the Rosaceae family. It functions as a primary photosynthetic product, a major translocated form of carbon, and a crucial osmolyte in stress tolerance. Understanding the intricacies of the this compound biosynthesis pathway is paramount for research in crop improvement, stress biology, and drug development. This technical guide provides an in-depth overview of the core biosynthetic and metabolic pathways of this compound in plants. It summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the involved pathways and workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

In many plant species, particularly in the Rosaceae family (which includes apples, pears, peaches, and cherries), this compound is a major product of photosynthesis and the primary form of carbon transported from source leaves to sink tissues like fruits and young leaves.[1][2][3] Beyond its role in carbon allocation, sorbitol accumulation is a key adaptive response to various abiotic stresses, including drought and salinity, where it acts as a compatible solute to maintain cellular turgor.[2][4] The biosynthesis and degradation of sorbitol are tightly regulated processes involving a series of enzymatic steps. This guide will explore the core components of this pathway, its regulation, and the methodologies used for its investigation.

The Core Biosynthesis and Catabolism Pathway

The biosynthesis of this compound from photosynthetically derived glucose primarily occurs in the cytosol of source leaf cells through a two-step enzymatic process. The subsequent catabolism in sink tissues converts sorbitol back into a form that can be readily utilized in primary metabolism.

Biosynthesis in Source Tissues

-

Phosphorylation of Glucose: The pathway begins with the phosphorylation of glucose to glucose-6-phosphate (G6P) by hexokinase.

-

Reduction to Sorbitol-6-Phosphate (B1195476): The key regulatory step is the reduction of G6P to sorbitol-6-phosphate (S6P). This reaction is catalyzed by Aldose-6-Phosphate Reductase (A6PR) , also known as Sorbitol-6-Phosphate Dehydrogenase (S6PDH) . This enzyme utilizes NADPH as a reductant.

-

Dephosphorylation to this compound: The final step in the biosynthesis is the dephosphorylation of S6P to this compound by Sorbitol-6-Phosphate Phosphatase (S6PP) .

Catabolism in Sink Tissues

In sink tissues such as fruits and developing leaves, this compound is converted to fructose (B13574) in a reaction catalyzed by NAD+-dependent Sorbitol Dehydrogenase (SDH) . Fructose can then be phosphorylated by fructokinase to enter glycolysis and other metabolic pathways.

Quantitative Data

The efficiency and regulation of the this compound pathway are reflected in the kinetic properties of its key enzymes and the concentration of sorbitol in various plant tissues.

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism

| Enzyme | Plant Species | Substrate | Km (mM) | Optimal pH | Reference(s) |

| Aldose-6-Phosphate Reductase (A6PR/S6PDH) | Malus domestica (Apple) | D-Glucose-6-Phosphate | 20 | 9.5 | |

| D-Sorbitol-6-Phosphate | 3.9 | 9.5 | |||

| Sorbitol Dehydrogenase (SDH) | Prunus persica (Peach) | Sorbitol | 37.7 | 9.5 | |

| Arabidopsis thaliana | Sorbitol | - | - | ||

| Xylitol | Higher specificity than sorbitol | - |

Table 2: this compound Concentrations in Plant Tissues

| Plant Species | Tissue | Condition | Sorbitol Concentration (mM) | Reference(s) |

| Plantago major | Phloem Sap | Control | 400 - 500 | |

| Plantago maritima | Phloem Sap | Control | 300 - 400 | |

| Prunus persica (Peach) | Phloem Sap | Control | ~560 | |

| Malus domestica (Apple) | Leaf | Control | 269 | |

| Apium graveolens (Celery) | Phloem Sap | Control | Mannitol: up to 400 |

Regulatory Mechanisms

The biosynthesis of this compound is intricately regulated at both the transcriptional and post-translational levels to balance carbon partitioning between sorbitol, sucrose, and starch.

Transcriptional Regulation

The expression of genes encoding key enzymes in the sorbitol pathway is modulated by developmental cues and environmental stresses. For instance, the expression of A6PR increases as leaves mature and transition from sink to source tissues.

Signaling Pathways

Recent studies have highlighted the role of the Sucrose Non-Fermenting 1 (SNF1)-Related Protein Kinase 1 (SnRK1) in regulating sorbitol metabolism. SnRK1, a key sensor of cellular energy status, is activated by low sugar levels. In apple, SnRK1 has been shown to phosphorylate the transcription factor bZIP39, which in turn binds to the promoters of both SDH1 and A6PR to activate their expression in response to sorbitol levels. This suggests a feedback mechanism where sorbitol can influence its own metabolism.

Experimental Protocols

A variety of experimental techniques are employed to study the this compound biosynthesis pathway. Below are detailed methodologies for key experiments.

Sorbitol Dehydrogenase (SDH) Activity Assay

This protocol is adapted from a spectrophotometric method for measuring NAD+-dependent SDH activity.

Materials:

-

Plant tissue (e.g., peach shoot tips)

-

Extraction Buffer: 0.1 M Tris-HCl (pH 9.0), 8% (v/v) glycerol

-

Assay Buffer: 0.1 M Sodium pyrophosphate buffer (pH 9.5)

-

1 M Sorbitol solution

-

10 mM NAD+ solution

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue (0.1 - 1 g) in ice-cold Extraction Buffer using a mortar and pestle.

-

Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract. For some tissues, desalting using a Sephadex G-25 column may be necessary.

-

-

Assay Reaction:

-

In a 1 mL cuvette, combine:

-

800 µL Assay Buffer

-

100 µL 1 M Sorbitol solution

-

50 µL 10 mM NAD+ solution

-

-

Add 50 µL of the crude enzyme extract to initiate the reaction.

-

-

Measurement:

-

Immediately measure the increase in absorbance at 340 nm over time (e.g., for 5 minutes) at a constant temperature (e.g., 25°C). The rate of NADH production is directly proportional to the SDH activity.

-

Enzyme activity can be calculated using the molar extinction coefficient of NADH (6220 M-1cm-1).

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of sorbitol and other sugars in plant extracts.

Materials:

-

Plant tissue extract (e.g., ethanolic extract)

-

HPLC system with a Refractive Index (RI) detector

-

Carbohydrate analysis column (e.g., Carbosep Coregel 87H3)

-

Mobile Phase: 0.005 M H2SO4

-

Sorbitol standard solutions

Procedure:

-

Sample Preparation:

-

Extract soluble sugars from plant tissue using 80% ethanol (B145695).

-

Evaporate the ethanolic extract to dryness and redissolve in deionized water.

-

Filter the sample through a 0.45 µm filter before injection.

-

-

HPLC Analysis:

-

Set the column temperature to 35°C and the mobile phase flow rate to 0.3 mL/min.

-

Inject the prepared sample and standard solutions into the HPLC system.

-

Identify the sorbitol peak based on the retention time of the standard.

-

Quantify the sorbitol concentration by comparing the peak area of the sample to a standard curve generated from the sorbitol standards.

-

In Situ Hybridization for Localization of Sorbitol Transporter (SOT) Transcripts

This protocol provides a general framework for localizing the expression of sorbitol transporter genes within plant tissues.

Materials:

-

Plant tissue (e.g., apple source leaves)

-

Fixative: 4% (w/v) paraformaldehyde in PBS

-

Hybridization buffer

-

Digoxigenin (DIG)-labeled RNA probes (antisense and sense) for the target SOT gene

-

Anti-DIG antibody conjugated to alkaline phosphatase

-

NBT/BCIP substrate for colorimetric detection

Procedure:

-

Tissue Fixation and Embedding:

-

Fix fresh plant tissue in 4% paraformaldehyde overnight at 4°C.

-

Dehydrate the tissue through an ethanol series and embed in paraffin.

-

Section the embedded tissue using a microtome.

-

-

Probe Synthesis:

-

Synthesize DIG-labeled antisense and sense (control) RNA probes for the target SOT gene via in vitro transcription.

-

-

Hybridization:

-

Pre-treat the tissue sections to improve probe accessibility.

-

Hybridize the sections with the DIG-labeled probes in hybridization buffer overnight at an appropriate temperature (e.g., 55°C).

-

-

Washing and Detection:

-

Wash the sections under stringent conditions to remove non-specifically bound probe.

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase.

-

Detect the signal using a colorimetric reaction with NBT/BCIP substrate.

-

-

Microscopy:

-

Observe the tissue sections under a microscope to determine the cellular localization of the SOT transcripts.

-

Visualizations

Diagrams of the core metabolic pathway, a key signaling pathway, and a general experimental workflow are provided below using the DOT language for Graphviz.

This compound Biosynthesis and Catabolism Pathway

Caption: Core enzymatic steps in the biosynthesis and catabolism of this compound in plants.

SnRK1-Mediated Regulation of Sorbitol Metabolism

Caption: Signaling cascade showing the regulation of sorbitol metabolism genes by SnRK1.

Experimental Workflow for Studying this compound Biosynthesis

Caption: A generalized workflow for a multi-omics approach to study this compound biosynthesis.

Conclusion

The this compound biosynthesis pathway is a central component of carbon metabolism and stress response in a significant number of plant species. A thorough understanding of its enzymatic machinery, regulatory networks, and the physiological context of its operation is essential for advancing agricultural and pharmaceutical research. This guide provides a foundational resource for researchers by consolidating key quantitative data, detailing essential experimental protocols, and visualizing the core concepts. Future research will likely focus on further elucidating the complex signaling networks that govern this pathway and exploring the potential for its manipulation to enhance crop resilience and productivity.

References

- 1. SnRK1 kinase-mediated phosphorylation of transcription factor bZIP39 regulates sorbitol metabolism in apple - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Characterization and Partial Purification of Aldose-6-phosphate Reductase (Alditol-6-Phosphate:NADP 1-Oxidoreductase) from Apple Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential Regulation of Sorbitol and Sucrose Loading into the Phloem of Plantago major in Response to Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Role of L-Sorbitol in Diabetic Neuropathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the biochemical role of L-Sorbitol in the pathogenesis of diabetic neuropathy. It details the underlying molecular mechanisms, presents quantitative data from key experimental findings, and outlines detailed protocols for relevant assays. The content is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of therapeutics for diabetic complications.

Executive Summary

Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by progressive nerve damage. A central mechanism implicated in its development is the hyperactivity of the polyol pathway, driven by chronic hyperglycemia. In this pathway, the enzyme aldose reductase converts excess glucose into this compound. Intracellular accumulation of sorbitol in nerve cells, particularly Schwann cells, which have limited ability to metabolize it further, triggers a cascade of cytotoxic events. These include osmotic stress, profound redox imbalances leading to oxidative stress, and the activation of downstream signaling pathways that collectively contribute to nerve fiber injury and the clinical manifestations of neuropathy. This document elucidates the pivotal role of sorbitol as a key pathogenic mediator and explores the therapeutic rationale for targeting its production.

The Polyol Pathway: A Nexus of Hyperglycemic Damage

Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in the hyperglycemic state characteristic of diabetes, this primary pathway becomes saturated, leading to an increased flux of glucose through the alternative polyol pathway.[1] This two-step metabolic route is particularly active in insulin-independent tissues such as nerves, the retina, and kidneys.[2][3]

The pathway begins with the reduction of glucose to this compound, a reaction catalyzed by the enzyme Aldose Reductase (AR) with NADPH serving as a cofactor.[4][5] Subsequently, sorbitol is oxidized to fructose (B13574) by Sorbitol Dehydrogenase (SDH) , utilizing NAD+ as a cofactor.

Pathophysiological Mechanisms of Sorbitol-Induced Nerve Injury

The overactivation of the polyol pathway and the resultant accumulation of intracellular sorbitol initiate several interconnected mechanisms that culminate in nerve damage.

Osmotic Stress

Sorbitol is a hydrophilic polyol that does not readily diffuse across cell membranes. Its intracellular accumulation, particularly in cells with low SDH activity like Schwann cells, creates a hyperosmotic environment within the cell. This draws water into the cell, leading to osmotic stress, cellular swelling, and eventual damage to Schwann cells, which are responsible for myelinating peripheral nerves. This process impairs their function and can lead to demyelination and reduced nerve signal transmission.

Redox Imbalance and Oxidative Stress

The polyol pathway critically alters the cellular redox state through its consumption and production of nicotinamide (B372718) cofactors.

-

NADPH Depletion: The aldose reductase reaction consumes NADPH, a key reducing equivalent. NADPH is essential for the regeneration of reduced glutathione (B108866) (GSH) by glutathione reductase. GSH is a primary intracellular antioxidant, crucial for neutralizing reactive oxygen species (ROS). The depletion of NADPH limits the cell's antioxidant capacity, leading to a state of oxidative stress .

-

NADH Increase: The sorbitol dehydrogenase reaction produces NADH. An elevated NADH/NAD+ ratio can inhibit the activity of key enzymes like glyceraldehyde-3-phosphate dehydrogenase, further disrupting glycolysis. More importantly, the excess NADH can be used by NADH oxidase to generate superoxide (B77818) radicals, further contributing to oxidative stress.

This heightened oxidative stress damages cellular components, including lipids, proteins, and DNA, impairs mitochondrial function, and contributes to Schwann cell apoptosis and axonal degeneration.

Downstream Signaling Consequences

The metabolic perturbations caused by sorbitol accumulation extend to other critical signaling pathways implicated in diabetic neuropathy.

-

Myo-inositol Depletion: Sorbitol accumulation and hyperglycemia competitively inhibit the uptake of myo-inositol into nerve cells. Myo-inositol is a crucial component of phosphoinositide signaling and is necessary for the normal function of Na+/K+-ATPase. Reduced Na+/K+-ATPase activity impairs nerve conduction and contributes to axonal damage.

-

Protein Kinase C (PKC) Activation: The fructose generated from sorbitol can be phosphorylated to fructose-3-phosphate, which can then be converted into 3-deoxyglucosone, a potent glycating agent. Furthermore, the overall metabolic shift can increase the synthesis of diacylglycerol (DAG), a key activator of the PKC pathway. Aberrant PKC activation is linked to vascular dysfunction, altered gene expression, and further nerve damage.

-

Advanced Glycation End-product (AGE) Formation: The increased availability of fructose and its reactive dicarbonyl byproducts accelerates the formation of advanced glycation end-products (AGEs). AGEs are harmful adducts that form on proteins, lipids, and nucleic acids, leading to structural and functional damage to nerve fibers and surrounding microvasculature.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on experimental diabetic neuropathy, typically in streptozotocin (B1681764) (STZ)-induced diabetic rats.

Table 1: Polyol Pathway Intermediates in Sciatic Nerve

| Group | Glucose (µmol/g) | Sorbitol (µmol/g) | Fructose (µmol/g) | Reference |

|---|---|---|---|---|

| Control | ~1.0 - 2.0 | ~0.05 - 0.10 | ~0.1 - 0.2 | |

| Diabetic (STZ) | ~4.0 - 9.0 | ~0.40 - 2.40 | ~1.0 - 4.5 | |

| Diabetic + ARI* | ~4.0 - 9.0 | ~0.10 - 0.51 | ~0.5 - 2.0 |

*ARI: Aldose Reductase Inhibitor (e.g., Sorbinil, Fidarestat)

Table 2: Kinetic Parameters of Polyol Pathway Enzymes

| Enzyme | Substrate | Kₘ | Vₘₐₓ | Source Organism | Reference |

|---|---|---|---|---|---|

| Aldose Reductase | D-Glucose | 50 - 100 mM | - | Human/Various | |

| Aldose Reductase | DL-Glyceraldehyde | 10 - 30 µM | - | Human/Various | |

| Sorbitol Dehydrogenase | This compound | 3.2 ± 0.54 mM | - | Chicken Liver | |

| Sorbitol Dehydrogenase | NAD+ | 210 ± 62 µM | - | Chicken Liver | |

| Sorbitol Dehydrogenase | D-Fructose | 1000 ± 140 mM | - | Chicken Liver |

| Sorbitol Dehydrogenase | NADH | 240 ± 58 µM | - | Chicken Liver | |

Table 3: Effect of Aldose Reductase Inhibition on Motor Nerve Conduction Velocity (MNCV)

| Group | MNCV (m/s) | % Change from Control | Reference |

|---|---|---|---|

| Control Rats | ~50 - 60 | - | |

| Diabetic Rats | ~35 - 45 | ↓ 20-30% | |

| Diabetic + ARI* | ~40 - 50 | Partial to full reversal |

*ARI: Aldose Reductase Inhibitor (e.g., Sorbinil, M16209)

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of the polyol pathway in diabetic neuropathy.

Quantification of Sorbitol in Nerve Tissue via HPLC

This protocol is adapted from high-performance liquid chromatography (HPLC) methods for polyol measurement.

Objective: To quantify the concentration of this compound in sciatic nerve tissue.

Methodology:

-

Tissue Homogenization:

-

Excise sciatic nerve from the animal model and immediately freeze in liquid nitrogen.

-

Weigh the frozen tissue (~50-100 mg).

-

Homogenize the tissue in 1 mL of ice-cold 80% ethanol (B145695) using a tissue homogenizer.

-

-

Extraction:

-

Incubate the homogenate at 80°C for 15 minutes to precipitate proteins and inactivate enzymes.

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant. For complete extraction, the pellet can be re-extracted with another 0.5 mL of 80% ethanol and the supernatants pooled.

-

-

Sample Preparation:

-

Evaporate the ethanol from the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitute the dried extract in a precise volume (e.g., 200 µL) of HPLC-grade water.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Analysis:

-

System: HPLC system equipped with a Pulsed Amperometric Detector (PAD).

-

Column: Anion-exchange column (e.g., CarboPac PA1).

-

Mobile Phase: Isocratic elution with 100 mM Sodium Hydroxide (NaOH).

-

Flow Rate: 1.0 mL/min.

-

Detection: Pulsed Amperometric Detection using a gold electrode with a standard carbohydrate waveform.

-

Quantification: Generate a standard curve using known concentrations of pure this compound. Calculate the sorbitol concentration in the tissue sample by comparing its peak area to the standard curve, normalizing to the initial tissue weight.

-

Aldose Reductase (AR) Activity Assay

This protocol is based on a common spectrophotometric method that measures the consumption of NADPH.

Objective: To measure the enzymatic activity of Aldose Reductase in tissue lysates.

Methodology:

-

Lysate Preparation:

-

Homogenize fresh or frozen tissue (e.g., lens, sciatic nerve) in an ice-cold assay buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.2, containing protease inhibitors and 10 µM DTT).

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant (cytosolic fraction) for the assay. Determine the total protein concentration using a standard method (e.g., Bradford assay).

-

-

Reaction Mixture Preparation (per well in a UV-transparent 96-well plate):

-

150 µL AR Assay Buffer.

-

20 µL of 2.5 mM NADPH solution.

-

10 µL of tissue lysate (containing 10-50 µg of protein).

-

Include a "no-substrate" control for each sample.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the substrate (e.g., 100 mM DL-glyceraldehyde).

-

Immediately measure the decrease in absorbance at 340 nm in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

-

-

Calculation of Activity:

-

Determine the rate of NADPH oxidation (ΔOD/min) from the linear portion of the kinetic curve.

-

Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate to µmol/min.

-

Calculate the specific activity as units (µmol/min) per mg of protein.

-

Measurement of Motor Nerve Conduction Velocity (MNCV) in Rats

This protocol outlines the standard electrophysiological assessment of sciatic nerve function in anesthetized rats.

Objective: To assess the functional integrity of large myelinated motor nerve fibers.

Methodology:

-

Animal Preparation:

-

Anesthetize the rat (e.g., using Ketamine/Xylazine or Isoflurane).

-

Place the rat in a prone position on a heating pad to maintain a constant body temperature of 37°C, as nerve conduction is temperature-sensitive.

-

Shave the hair over the thigh and calf of the hindlimb to be tested.

-

-

Electrode Placement:

-

Stimulating Electrodes: Place bipolar needle electrodes subcutaneously to stimulate the sciatic nerve at two points: a proximal site (sciatic notch) and a distal site (knee/ankle).

-

Recording Electrodes: Insert subdermal needle electrodes into the intrinsic foot muscles (e.g., plantar interosseous muscles) to record the compound muscle action potential (CMAP).

-

Ground Electrode: Place a ground electrode subcutaneously between the stimulating and recording sites.

-

-

Stimulation and Recording:

-

Proximal Stimulation: Deliver a single supramaximal square-wave pulse (e.g., 0.05 ms (B15284909) duration) at the sciatic notch. Record the resulting CMAP and measure the latency from the stimulus artifact to the onset of the CMAP (Proximal Latency, PL).

-

Distal Stimulation: Move the stimulating electrodes to the distal site (ankle) and deliver the same stimulus. Record the CMAP and measure the distal latency (DL).

-

-

Calculation of MNCV:

-

Measure the distance (in mm) between the proximal and distal stimulation sites along the path of the nerve using calipers.

-

Calculate the MNCV using the formula: MNCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))

-

Conclusion

The accumulation of this compound via the polyol pathway is a well-established and critical factor in the pathogenesis of diabetic neuropathy. The resulting osmotic and oxidative stresses, coupled with disruptions to key metabolic and signaling pathways, create a toxic intracellular environment that directly leads to nerve cell damage. The quantitative data consistently show elevated sorbitol levels and corresponding functional deficits in diabetic nerve tissue, which can be ameliorated by inhibiting aldose reductase. The experimental protocols provided herein offer standardized methods for investigating these phenomena. For drug development professionals, aldose reductase remains a key therapeutic target, and a deeper understanding of the downstream consequences of sorbitol accumulation is essential for designing novel and effective interventions to prevent or reverse this debilitating diabetic complication.

References

- 1. Enzyme Activity Measurement for Aldehyde Reductase Using Spectrophotometric Assays [creative-enzymes.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Determination of sorbitol dehydrogenase in microsamples of human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Increased nerve polyol levels in experimental diabetes and their reversal by Sorbinil - PubMed [pubmed.ncbi.nlm.nih.gov]

The Polyol Pathway and L-Sorbitol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

First identified in the 1950s, the polyol pathway, also known as the sorbitol-aldose reductase pathway, is a two-step metabolic process that converts glucose to fructose (B13574) via the intermediate L-Sorbitol.[1][2] This pathway, primarily driven by the enzymes aldose reductase and sorbitol dehydrogenase, plays a significant role in cellular metabolism, particularly under hyperglycemic conditions.[1][3] While it has physiological functions in certain tissues, its overactivation is strongly implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and cataracts.[3][4][5] This technical guide provides an in-depth exploration of the discovery, core mechanisms, and key experimental methodologies related to the polyol pathway and this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target this critical metabolic route.

Historical Perspective: The Discovery of the Polyol Pathway

The journey to understanding the polyol pathway began in the mid-20th century with observations of sugar-induced cataracts. In 1959, Dr. Ruth van Heyningen made the seminal discovery of high concentrations of polyols (sugar alcohols) in the lenses of diabetic rats, linking them to cataract formation.[6] This pivotal finding laid the groundwork for the "osmotic hypothesis" of sugar cataracts, which was further developed in the 1960s.[4][7] This hypothesis proposed that the intracellular accumulation of osmotically active polyols, such as sorbitol, leads to cellular swelling and eventual damage in insulin-independent tissues like the lens.[4][5][7]

Subsequent research by H.G. Hers in 1960 identified aldose reductase as the enzyme responsible for the conversion of glucose to sorbitol.[8][9] Later, the second enzyme in the pathway, sorbitol dehydrogenase, which oxidizes sorbitol to fructose, was characterized, completing the core components of the polyol pathway.[10][11] The work of pioneers like Kinoshita, Gabbay, and Dvornik further solidified the link between the polyol pathway and various diabetic complications, extending its relevance beyond cataracts to neuropathy and retinopathy.[6]

The Core Mechanism: Enzymatic Conversion and Metabolic Consequences

The polyol pathway consists of two primary enzymatic reactions that convert glucose into fructose. Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway.[5] However, in states of hyperglycemia, hexokinase becomes saturated, and the excess glucose is shunted into the polyol pathway.[5]

The Enzymes of the Polyol Pathway

-

Aldose Reductase (AR) (EC 1.1.1.21): The first and rate-limiting enzyme of the pathway, aldose reductase, is a member of the aldo-keto reductase superfamily.[12][13] It catalyzes the reduction of glucose to this compound, utilizing NADPH as a cofactor.[8] Aldose reductase has a relatively low affinity (high Km) for glucose, meaning it becomes significantly active only when glucose concentrations are high.[8][9]

-

Sorbitol Dehydrogenase (SDH) (EC 1.1.1.14): The second enzyme, sorbitol dehydrogenase, is a cytosolic enzyme that catalyzes the oxidation of this compound to fructose, with the concomitant reduction of NAD+ to NADH.[10][14]

Metabolic Consequences of Polyol Pathway Activation

The hyperactivity of the polyol pathway under hyperglycemic conditions leads to several detrimental metabolic consequences:

-

Sorbitol Accumulation and Osmotic Stress: this compound is a polyol that does not readily diffuse across cell membranes.[5] Its intracellular accumulation in insulin-independent tissues (e.g., lens, retina, nerves, kidneys) increases osmotic pressure, leading to water influx, cell swelling, and ultimately, cellular damage.[3][10] This is the cornerstone of the osmotic hypothesis.

-

Increased Oxidative Stress: The polyol pathway contributes to oxidative stress through multiple mechanisms. The consumption of NADPH by aldose reductase depletes the cellular pool of this crucial cofactor, which is also required by glutathione (B108866) reductase to regenerate the antioxidant glutathione (GSH).[3] The increased NADH/NAD+ ratio resulting from sorbitol dehydrogenase activity can also contribute to oxidative stress.[7]

-

Formation of Advanced Glycation End Products (AGEs): The fructose produced by the polyol pathway can be phosphorylated to fructose-3-phosphate and further metabolized to 3-deoxyglucosone (B13542) and methylglyoxal, which are potent precursors for the formation of advanced glycation end products (AGEs).[7] AGEs are known to contribute to diabetic complications through receptor-mediated signaling and protein cross-linking.

Quantitative Data

The following tables summarize key quantitative data for the enzymes of the polyol pathway. It is important to note that kinetic parameters can vary depending on the species, tissue, substrate, and experimental conditions.

Table 1: Kinetic Parameters of Aldose Reductase (AR)

| Species | Tissue/Source | Substrate | K_m_ | V_max_ | Reference(s) |

| Human | Recombinant | DL-Glyceraldehyde | - | > 800 pmol/min/µg | [15] |

| Human | - | Glucose | 50-100 mM | - | [13][16] |

| Human | - | 4-Hydroxynonenal (B163490) | 22 µM | - | [17] |

| Human | Aorta, Brain, Muscle | Glucose, Glyceraldehyde | Biphasic (unactivated) | - | [18][19] |

| Bovine | Lens | D,L-Glyceraldehyde | - | 1.2 U/mg | [20] |

Note: V_max_ values are often reported in units specific to the experimental conditions and may not be directly comparable.

Table 2: Kinetic Parameters of Sorbitol Dehydrogenase (SDH)

| Species | Tissue/Source | Substrate | K_m_ | V_max_ | Reference(s) |

| Human | - | Sorbitol | - | - | [21] |

| Chicken | Liver | Sorbitol | 3.2 ± 0.54 mM | - | [21] |

| Chicken | Liver | NAD+ | 210 ± 62 µM | - | [21] |

| Chicken | Liver | Fructose | 1000 ± 140 mM | - | [21] |

| Chicken | Liver | NADH | 240 ± 58 µM | - | [21] |

Note: Further research is needed to establish a comprehensive set of kinetic parameters for human SDH across various tissues and substrates.

Table 3: Tissue Distribution of Polyol Pathway Enzymes in Humans

| Tissue | Aldose Reductase Activity | Sorbitol Dehydrogenase Activity | Reference(s) |

| Lens | Present | Low or absent | [9][10] |

| Retina | Present | Low or absent | [9][10] |

| Kidney | Present | Low or absent | [9][10] |

| Nerves (Schwann cells) | Present | Low or absent | [9][10] |

| Liver | Present | High | [11][14][22] |

| Seminal Vesicles | Present | High | [11][14] |

| Ovaries | Present | Present | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the polyol pathway.

Aldose Reductase Activity Assay (Spectrophotometric Method)

This protocol is based on the principle of measuring the decrease in absorbance at 340 nm due to the NADPH oxidation that accompanies the reduction of an aldehyde substrate.

Materials:

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

UV-transparent cuvettes or 96-well plates

-

Purified aldose reductase or tissue/cell lysate

-

Assay Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 6.7

-

NADPH solution (e.g., 0.1 mM in Assay Buffer)

-

Substrate solution (e.g., 10 mM DL-glyceraldehyde in Assay Buffer)

-

(Optional) Aldose reductase inhibitor for control experiments

Procedure:

-

Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the Assay Buffer and NADPH solution.

-

Spectrophotometer Blanking: Place the cuvette in the spectrophotometer and zero the absorbance at 340 nm.

-

Initiate Reaction: Add the substrate solution to the cuvette and mix gently.

-

Add Enzyme: Add a known amount of the purified enzyme or cell/tissue lysate to initiate the reaction.

-

Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15 seconds) for a set period (e.g., 3-5 minutes). The rate of the reaction should be linear during the initial phase.

-

Calculate Activity: Calculate the rate of NADPH oxidation using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Sorbitol Dehydrogenase Activity Assay (Colorimetric Method)

This protocol is based on a coupled enzymatic reaction where the NADH produced from the oxidation of sorbitol reduces a tetrazolium salt (MTT) to a colored formazan (B1609692) product.[1][14]

Materials:

-

Spectrophotometer or microplate reader capable of measuring absorbance at 565 nm

-

96-well clear, flat-bottom plates

-

Purified sorbitol dehydrogenase or tissue/cell lysate

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.2)

-

Substrate Solution (Sorbitol)

-

NAD+/MTT Solution

-

Diaphorase

-

Calibrator (e.g., NADH standard)

Procedure:

-

Sample Preparation:

-

Serum/Plasma: Can be assayed directly.[1]

-

Tissue: Homogenize tissue (e.g., 50 mg) in cold PBS. Centrifuge at 14,000 x g for 5 minutes at 4°C and collect the supernatant.[1]

-

Cells: Harvest cells, resuspend in cold PBS, and lyse by sonication or homogenization. Centrifuge at 14,000 x g for 5 minutes at 4°C and collect the supernatant.[14]

-

-

Assay Reaction:

-

Add 20 µL of sample or standard to separate wells of the 96-well plate.

-

Add 20 µL of ultrapure water to a well to serve as a blank.[14]

-

Prepare a Working Reagent by mixing the Assay Buffer, Substrate Solution, NAD+/MTT Solution, and Diaphorase according to the kit manufacturer's instructions.[1]

-

Add 80 µL of the Working Reagent to each well.

-

-

Incubation and Measurement:

-

Calculate Activity: The rate of formazan formation is directly proportional to the SDH activity in the sample. Calculate the activity based on the change in absorbance over time, using the calibrator to determine the specific activity. One unit of SDH activity is often defined as the amount of enzyme that will catalyze the conversion of 1 µmol of D-sorbitol to fructose per minute at a specific pH.[1]

Quantification of this compound and Fructose by HPLC

This protocol provides a general workflow for the quantification of intracellular sorbitol and fructose using High-Performance Liquid Chromatography (HPLC).

Materials:

-

HPLC system with a suitable column (e.g., carbohydrate analysis column) and detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD))

-

Cell or tissue samples

-

Extraction Solvent (e.g., 80% methanol)

-

Internal Standard (e.g., mannitol (B672) or xylitol)

-

Sorbitol and fructose standards

Procedure:

-

Sample Preparation:

-

Harvest cells or tissues and wash with ice-cold PBS.

-

Lyse the cells or homogenize the tissue in the ice-cold Extraction Solvent containing the internal standard.

-

Centrifuge to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant (e.g., under a stream of nitrogen or using a vacuum concentrator).

-

Reconstitute the dried extract in the HPLC mobile phase.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Separate the metabolites using an isocratic or gradient elution with a suitable mobile phase (e.g., acetonitrile/water).

-

Detect the eluted sorbitol and fructose using the RID or ELSD.

-

-

Quantification:

-

Generate a standard curve by running known concentrations of sorbitol and fructose standards.

-

Quantify the amount of sorbitol and fructose in the samples by comparing their peak areas to the standard curve, normalized to the internal standard and the initial sample amount (e.g., protein concentration or cell number).

-

Cell Culture Model of Hyperglycemia

This protocol describes the establishment of an in vitro model to study the effects of high glucose on the polyol pathway in a relevant cell line.[2][23]

Materials:

-

Appropriate cell line (e.g., human retinal pigment epithelial cells (ARPE-19), human umbilical vein endothelial cells (HUVEC), or Schwann cells)

-

Cell culture medium (e.g., DMEM/F-12 or McCoy's 5A)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

D-glucose

Procedure:

-

Cell Seeding: Culture the chosen cell line in standard growth medium supplemented with FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Establish Experimental Groups: Once cells reach a desired confluency (e.g., 80-90%), replace the growth medium with media containing different glucose concentrations:

-

Normal Glucose (Control): Standard medium glucose concentration (e.g., 5.5 mM D-glucose).

-

High Glucose: Elevated glucose concentration to mimic diabetic conditions (e.g., 25-100 mM D-glucose).[2][24]

-

Osmotic Control (Optional): Normal glucose medium supplemented with an osmotically equivalent concentration of a non-metabolizable sugar (e.g., L-glucose or mannitol) to control for hyperosmotic effects.

-

-

Incubation: Incubate the cells in the respective media for a specified period (e.g., 48-72 hours) to allow for the induction of polyol pathway activity and associated metabolic changes.[2]

-

Analysis: Following incubation, cells can be harvested for various downstream analyses, including measurement of intracellular sorbitol and fructose levels, enzyme activity assays, and analysis of signaling pathway activation.

Signaling Pathways and Experimental Workflows

The overactivation of the polyol pathway intersects with and influences several key intracellular signaling cascades, contributing to the cellular dysfunction observed in diabetic complications.

Polyol Pathway and Protein Kinase C (PKC) Activation

Hyperglycemia can lead to the activation of Protein Kinase C (PKC), a family of serine/threonine kinases involved in a multitude of cellular processes.[25][26] The polyol pathway is implicated in PKC activation through the increased production of diacylglycerol (DAG).[26][27] The increased NADH/NAD+ ratio from sorbitol dehydrogenase activity can inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to an accumulation of upstream glycolytic intermediates, including dihydroxyacetone phosphate (DHAP), which can be converted to DAG.[7]

Caption: Interaction of the Polyol Pathway with the DAG-PKC signaling cascade.

Polyol Pathway and MAPK Signaling

Studies have shown that increased polyol pathway activity can lead to the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the Erk1/2 and SAPK/JNK pathways.[28] This activation can be induced by the accumulation of polyols and the associated osmotic and oxidative stress, contributing to cellular responses such as inflammation, apoptosis, and changes in gene expression.[28]

Caption: The Polyol Pathway's influence on MAPK signaling activation.

Experimental Workflow for Investigating the Polyol Pathway in Diabetic Neuropathy

The following diagram illustrates a typical experimental workflow for studying the role of the polyol pathway in the context of diabetic neuropathy using both in vitro and in vivo models.

Caption: A logical workflow for studying the polyol pathway in diabetic neuropathy.

Conclusion and Future Directions

The discovery and elucidation of the polyol pathway have been instrumental in understanding the molecular mechanisms underlying diabetic complications. The accumulation of this compound and the subsequent metabolic and signaling disturbances are now recognized as key pathogenic events. This technical guide has provided a comprehensive overview of the historical context, core mechanisms, quantitative data, and experimental methodologies essential for researchers in this field.

Future research should focus on several key areas:

-

Comprehensive Kinetic Profiling: A more complete characterization of the kinetic parameters of human aldose reductase and sorbitol dehydrogenase with a wider range of substrates and in different tissues is needed for more accurate modeling of pathway flux.

-

Elucidation of Novel Signaling Interactions: Further investigation into the crosstalk between the polyol pathway and other signaling networks will likely reveal new therapeutic targets.

-

Development of Second-Generation Aldose Reductase Inhibitors: While first-generation ARIs have shown promise, the development of more potent and specific inhibitors with improved pharmacokinetic profiles remains a critical goal for clinical translation.

-

Exploring the Role of Sorbitol Dehydrogenase: While much of the focus has been on inhibiting aldose reductase, modulating the activity of sorbitol dehydrogenase could represent an alternative or complementary therapeutic strategy.

By continuing to build upon the foundational knowledge of the polyol pathway, the scientific community can pave the way for novel and effective therapies to combat the debilitating complications of diabetes.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. benchchem.com [benchchem.com]

- 3. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. Polyol pathway - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. aens.us [aens.us]

- 9. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Sorbitol dehydrogenase - Wikipedia [en.wikipedia.org]

- 11. SDH - Creative Enzymes [creative-enzymes.com]

- 12. Aldose reductase - Wikipedia [en.wikipedia.org]

- 13. Aldose Reductase: A Novel Therapeutic Target for Inflammatory Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. raybiotech.com [raybiotech.com]

- 16. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Substrate specificity of human aldose reductase: identification of 4-hydroxynonenal as an endogenous substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. diabetesjournals.org [diabetesjournals.org]

- 19. Activation of aldose reductase from human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Michaelis-Menten Kinetics Measurements of Aldo-Keto Reductases for Various Substrates in Murine Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Steady-state kinetic properties of sorbitol dehydrogenase from chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. eclinpath.com [eclinpath.com]

- 23. researchgate.net [researchgate.net]

- 24. scispace.com [scispace.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. diabetesjournals.org [diabetesjournals.org]

- 28. Polyol Effects on Growth Factors and MAPK Signaling in Rat Retinal Capillary Cells - PMC [pmc.ncbi.nlm.nih.gov]

L-Sorbitol as a Carbon Source in Microbial Metabolism: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

L-Sorbitol (also known as D-glucitol) is a six-carbon sugar alcohol found in various natural sources and widely used in the food and pharmaceutical industries. For many microorganisms, sorbitol represents a viable, alternative carbon source, the metabolism of which is governed by specific and tightly regulated genetic and enzymatic systems. Understanding these metabolic pathways is crucial for applications ranging from industrial biotechnology, such as the production of biofuels and specialty chemicals, to the development of novel antimicrobial strategies that target the unique metabolic capabilities of pathogenic bacteria. This technical guide provides an in-depth exploration of the core pathways of this compound utilization in microbial systems, presents quantitative data on metabolic efficiencies, details key experimental protocols for research, and visualizes the complex regulatory and metabolic networks involved.

Core Metabolic Pathways for Sorbitol Utilization

Microorganisms have evolved two primary pathways for the catabolism of this compound. The predominant pathway in many bacteria involves a phosphoenolpyruvate-dependent phosphotransferase system (PTS), while other bacteria and fungi utilize a direct oxidation pathway mediated by sorbitol dehydrogenase.

The Sorbitol Phosphotransferase System (PTS) Pathway

The most common bacterial pathway for sorbitol uptake and catabolism is the sorbitol (or glucitol) phosphotransferase system (PTS). This system couples the transport of sorbitol across the cell membrane with its simultaneous phosphorylation.[1] The energy for this process is derived from phosphoenolpyruvate (B93156) (PEP).[2][3]

The key steps are:

-

Transport and Phosphorylation: Sorbitol is transported into the cell by a specific membrane-bound Enzyme II (EII) complex.[2] During translocation, a phosphoryl group from PEP is transferred through the general PTS proteins (Enzyme I and HPr) to the sorbitol-specific EII complex, which then phosphorylates sorbitol to yield sorbitol-6-phosphate (B1195476) (S6P) inside the cell.[4] The genes encoding the sorbitol-specific EII domains are typically designated gutC, gutB, and gutA or srlA and srlB.

-

Oxidation to Fructose-6-Phosphate: The intracellular sorbitol-6-phosphate is then oxidized to D-fructose-6-phosphate by the NAD+-dependent enzyme sorbitol-6-phosphate dehydrogenase (S6PDH) .

-

Entry into Central Metabolism: Fructose-6-phosphate is a key glycolytic intermediate and directly enters the central carbon metabolism for energy production and biosynthesis.

This pathway is well-characterized in bacteria such as Escherichia coli, Lactobacillus casei, and Streptococcus mutans.

The Sorbitol Dehydrogenase (SDH) Pathway

In some microorganisms, including filamentous fungi like Aspergillus niger and certain bacteria such as Gluconobacter, sorbitol is metabolized through a direct oxidation pathway that does not involve phosphorylation during uptake.

-

Transport: Sorbitol is transported into the cell via a non-PTS transporter, such as a general polyol permease.

-

Oxidation to Fructose: Inside the cell, sorbitol dehydrogenase (SDH) , an NAD+-dependent enzyme, directly oxidizes sorbitol to D-fructose .

-

Phosphorylation and Entry into Glycolysis: Fructose is then phosphorylated by a fructokinase to fructose-6-phosphate, which subsequently enters the glycolytic pathway.

This pathway is a key part of the D-galactose oxido-reductive pathway in filamentous fungi.

Genetic Regulation of Sorbitol Utilization: The gut and srl Operons

Sorbitol metabolism is a highly regulated process, primarily controlled at the transcriptional level. The genes required for the PTS pathway are typically organized into operons, commonly designated as the gut (glucitol) or srl (sorbitol) operons. The expression of these operons is subject to both induction by sorbitol and catabolite repression by preferred carbon sources like glucose.

In Firmicutes like Lactobacillus casei, the gut operon (gutFRMCBA) is transcribed as a single polycistronic messenger. Its regulation involves a complex interplay between a transcriptional activator, GutR , a conserved protein of unknown function, GutM , and the sorbitol-specific PTS component EIIBCGut .

-

In the absence of sorbitol: The unphosphorylated EIIBCGut protein negatively regulates the activity of the transcriptional activator GutR, preventing transcription of the operon.

-

In the presence of sorbitol: Sorbitol transport via the PTS leads to the phosphorylation of EIIBCGut. This relieves the repression of GutR, which can then bind to the promoter region and activate transcription. GutM is also required for full activation, though its precise mechanism remains under investigation.

References

L-Sorbitol Accumulation in Response to Hypertonic Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular adaptation to hypertonic stress is a critical physiological process involving the accumulation of non-perturbing organic osmolytes to maintain cell volume and function. L-Sorbitol, a sugar alcohol, is a key player in this response in many mammalian cell types. This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and experimental methodologies related to this compound accumulation under hypertonic conditions. A comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways are presented to facilitate further research and drug development in areas where osmotic stress is a key pathological factor.

Introduction

When cells are exposed to a hypertonic environment, they initially lose water and shrink. To counteract this, cells activate a complex and highly regulated response to accumulate intracellular solutes, thereby increasing intracellular osmolarity and restoring cell volume. While inorganic ions are utilized for rapid, short-term adaptation, the long-term response relies on the accumulation of organic osmolytes, such as this compound, myo-inositol, betaine, and taurine.[1][2] These molecules are considered "compatible" as they can accumulate to high concentrations without significantly perturbing protein structure or function.[2]

The synthesis of this compound from glucose is catalyzed by the enzyme aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway.[3][4] The expression and activity of aldose reductase are tightly regulated in response to hypertonic stress, making it a central point of control in this adaptive mechanism.[5][6] This guide will delve into the signaling cascades that govern aldose reductase induction and the subsequent accumulation of this compound, providing a foundational understanding for researchers in the field.

The Core Mechanism: The Polyol Pathway and Aldose Reductase

The primary mechanism for this compound accumulation is the polyol pathway. In this two-step pathway, glucose is first reduced to this compound by aldose reductase (AR), with NADPH as a cofactor.[3] Subsequently, sorbitol can be oxidized to fructose (B13574) by sorbitol dehydrogenase (SDH), with NAD+ as a cofactor.[3]

Under hypertonic conditions, the expression and activity of aldose reductase are significantly upregulated, leading to a net accumulation of intracellular this compound.[5][6] This increase in intracellular sorbitol concentration helps to balance the extracellular osmotic pressure, thereby protecting the cell from the detrimental effects of shrinkage and high intracellular ionic strength.[7][8]

Regulation of Aldose Reductase

The induction of aldose reductase in response to hypertonic stress is a multi-layered process involving transcriptional regulation. A key transcription factor involved is the Nuclear Factor of Activated T-cells 5 (NFAT5), also known as Tonicity-responsive Enhancer Binding Protein (TonEBP).[9][10] Hypertonicity triggers the activation and nuclear translocation of NFAT5, which then binds to osmotic response elements (OREs) in the promoter region of the aldose reductase gene, driving its transcription.[5][9][11]

Signaling Pathways Activated by Hypertonic Stress

Hypertonic stress activates a variety of signaling pathways that contribute to the cellular adaptive response, including the regulation of aldose reductase and this compound accumulation.

Mitogen-Activated Protein Kinase (MAPK) Pathways

Hyperosmotic stress is a potent activator of several MAPK pathways, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways.[12][13] These pathways are involved in a wide range of cellular responses, including gene expression, apoptosis, and cell survival. The activation of p38 MAPK, in particular, has been linked to the transcriptional activity of NFAT5 and the subsequent induction of aldose reductase.[11]

Reactive Oxygen Species (ROS) Generation

Hypertonic stress can lead to an increase in the production of reactive oxygen species (ROS).[14][15][16] This increase in ROS can act as a signaling molecule, influencing the activity of various downstream pathways, including those involved in the osmotic stress response.[14]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound accumulation in response to hypertonic stress.

Table 1: Induction of Aldose Reductase Expression

| Cell Type | Stressor | Fold Increase in AR mRNA | Fold Increase in AR Protein | Reference |

| Human RPE cells | 150 mmol/l NaCl | 16-fold | Significant increase | [17] |

| Human RPE cells | 200 mmol/l cellobiose | 16-fold | Significant increase | [17] |

Table 2: Changes in Intracellular Osmolyte Concentrations

| Cell Type | Stressor | Change in this compound | Change in myo-inositol | Change in Taurine | Reference |

| Human RPE cells | Hypertonic media | Increased | 11-fold increase | 1.4-fold increase | [17] |

| Human erythrocytes | High glucose medium | Accumulation | - | - | [18] |

Table 3: Aldose Reductase Activity

| Cell Line | Condition | Aldose Reductase Activity | Reference |

| Human embryonic epithelial (EUE) cells | Adapted to hypertonic saline | ~150-fold increase | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound accumulation.

Induction of Hypertonic Stress in Cell Culture

Objective: To induce a hypertonic environment for cultured cells to study the osmotic stress response.

Materials:

-

Cultured cells (e.g., HeLa, HCT116, H9c2, RPE)[15][17][19][20]

-

Complete cell culture medium

-

Sterile stock solutions of NaCl, sorbitol, or mannitol[21]

-

Sterile water or PBS

Procedure:

-

Culture cells to the desired confluency in their standard growth medium.

-

Prepare hypertonic media by adding a concentrated stock solution of the chosen osmolyte (e.g., NaCl, sorbitol) to the complete culture medium to achieve the final desired concentration (e.g., 100-500 mM).[1][22] It is crucial to ensure the final concentration of other media components is not significantly diluted.

-

Remove the normal growth medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the pre-warmed hypertonic medium to the cells.

-

Incubate the cells for the desired time period (e.g., minutes to hours or days, depending on the experimental endpoint).[13][14]

-

For control cells, replace the medium with fresh, pre-warmed isotonic medium.

Measurement of Intracellular this compound

Objective: To quantify the amount of this compound that has accumulated within cells.

Methods:

-

Gas-Liquid Chromatography (GLC): This is a highly accurate method for separating and quantifying polyols.[23] It is often considered the gold standard, as enzymatic methods can be prone to interference from other polyols.[23]

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the determination of sorbitol and other polyols in biological samples.[24]

-

Enzymatic Assay: This method utilizes the enzyme sorbitol dehydrogenase to convert sorbitol to fructose, with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically or fluorometrically.[23][25]

General Protocol for Sample Preparation (for GLC or HPLC):

-

After hypertonic stress induction, wash cells with ice-cold PBS to remove extracellular osmolytes.

-

Lyse the cells using an appropriate method (e.g., sonication, freeze-thaw cycles) in a suitable buffer.

-

Deproteinize the cell lysate, for example, by adding perchloric acid followed by neutralization.

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

The supernatant containing the intracellular osmolytes is then ready for analysis by GLC or HPLC.[26]

Aldose Reductase Activity Assay

Objective: To measure the enzymatic activity of aldose reductase in cell or tissue lysates.

Principle: The activity of aldose reductase is determined by monitoring the decrease in NADPH absorbance at 340 nm as it is oxidized to NADP+ during the reduction of a substrate (e.g., DL-glyceraldehyde).[3][27]

Materials:

-

Cell or tissue lysate

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 6.2-7.0)[27][28]

-

NADPH solution

-

Substrate solution (e.g., DL-glyceraldehyde)[27]

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer and NADPH in a microplate well or cuvette.

-

Add the cell or tissue lysate to the reaction mixture.

-

Initiate the reaction by adding the substrate (e.g., DL-glyceraldehyde).

-

Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode.

-

The rate of NADPH oxidation is proportional to the aldose reductase activity. The specific activity can be calculated and expressed as units per milligram of protein.[28]

Western Blot for Aldose Reductase

Objective: To determine the relative amount of aldose reductase protein in cell lysates.

Procedure:

-

Prepare cell lysates from control and hypertonically stressed cells.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for aldose reductase.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Normalize the aldose reductase band intensity to a loading control (e.g., β-actin or GAPDH).

Detection of Protein Kinase Activation

Objective: To assess the activation of specific protein kinases (e.g., p38, ERK, JNK) in response to hypertonic stress.

Methods:

-

Western Blot using Phospho-specific Antibodies: This is a common method to detect the phosphorylated (active) form of a specific kinase.[29] The procedure is similar to the Western blot for aldose reductase, but uses a primary antibody that specifically recognizes the phosphorylated form of the target kinase. The total amount of the kinase is also measured using a separate antibody as a control.[29]

-

In Vitro Kinase Assays: These assays measure the ability of a kinase from a cell lysate to phosphorylate a specific substrate.[30][31] These can be radiometric assays using 32P-labeled ATP or non-radioactive assays using fluorescence or luminescence detection.[31][32]

-

ELISA-based Assays: Commercially available ELISA kits can quantify the amount of phosphorylated kinase in a cell lysate.[29]

Conclusion

The accumulation of this compound is a fundamental cellular defense mechanism against hypertonic stress, orchestrated by the induction of aldose reductase via complex signaling networks. A thorough understanding of these pathways is crucial for researchers investigating diseases where osmotic stress plays a significant role, such as diabetic complications and renal dysfunction. The experimental protocols and quantitative data provided in this guide offer a solid foundation for designing and interpreting experiments in this field, with the ultimate goal of developing novel therapeutic strategies targeting the osmotic stress response.

References

- 1. Hypertonic stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of NFAT5 in Inflammatory Disorders Associated with Osmotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmrservice.com [bmrservice.com]

- 4. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Osmolarity and Glucose Differentially Regulate Aldose Reductase Activity in Cultured Mouse Podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aldose reductase is involved in long-term adaptation of EUE cells to hyperosmotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aldose Reductase and the Polyol Pathway in Schwann Cells: Old and New Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]

- 9. tandfonline.com [tandfonline.com]

- 10. DETERMINATION OF THE NFAT5/ TonEBP TRANSCRIPTION FACTOR IN THE HUMAN AND OVINE PLACENTA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Aldose reductase induced by hyperosmotic stress mediates cardiomyocyte apoptosis: differential effects of sorbitol and mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hyperosmotic Stress Signaling to the Nucleus Disrupts the Ran Gradient and the Production of RanGTP - PMC [pmc.ncbi.nlm.nih.gov]

- 14. embopress.org [embopress.org]

- 15. Severe Hyperosmotic Stress Issues an ER Stress-Mediated “Death Sentence” in H9c2 Cells, with p38-MAPK and Autophagy “Coming to the Rescue” - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Osmotic Stress Activates Two Reactive Oxygen Species Pathways with Distinct Effects on Protein Nanodomains and Diffusion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. Red cell sorbitol: an indicator of diabetic control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mitochondrial control of cell death induced by hyperosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mitochondrial control of cell death induced by hyperosmotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Measurements of tissue sorbitol in diabetes mellitus: enzyme method versus gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Determination of sorbitol and galactitol at the nanogram level in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A New Approach to Control the Enigmatic Activity of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 29. caymanchem.com [caymanchem.com]

- 30. Simple fluorescence-based detection of protein kinase A activity using a molecular beacon probe - PMC [pmc.ncbi.nlm.nih.gov]

- 31. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 32. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Dual Nature of L-Sorbitol: An In-depth Examination of its Physiological and Pathophysiological Roles in Mammalian Tissues

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the physiological and pathophysiological roles of L-Sorbitol in mammalian tissues. It details the metabolic pathway responsible for its synthesis, its function in normal physiology, and its critical involvement in the pathogenesis of diabetic complications. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of key pathways to support advanced research and drug development efforts.

Introduction: The Polyol Pathway

This compound is a six-carbon sugar alcohol (polyol) synthesized from glucose in a two-step metabolic route known as the polyol pathway or the sorbitol-aldose reductase pathway.[1] Under normal physiological (euglycemic) conditions, this pathway accounts for only a minor fraction of glucose metabolism, with the majority of glucose being processed through glycolysis.[2][3] However, in states of hyperglycemia, such as in uncontrolled diabetes mellitus, the flux of glucose through the polyol pathway increases significantly.[2]

The pathway is catalyzed by two primary enzymes:

-

Aldose Reductase (AR): This is the rate-limiting enzyme that reduces glucose to this compound.[4] This reaction utilizes nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor, oxidizing it to NADP+. Aldose reductase has a low affinity (a high Michaelis constant, Km) for glucose, which is why its activity is minimal at normal blood glucose levels but accelerates during hyperglycemia.

-

Sorbitol Dehydrogenase (SDH): This enzyme subsequently oxidizes this compound to D-Fructose, using nicotinamide adenine dinucleotide (NAD+) as a cofactor, which is reduced to NADH.

The activity and tissue distribution of these enzymes are critical determinants of this compound's physiological and pathological effects.

Physiological Roles of this compound

While often associated with pathology, the polyol pathway and its product, this compound, serve specific physiological functions in certain mammalian tissues.

Osmoregulation

In the renal medulla, cells are exposed to hyperosmotic conditions due to high extracellular concentrations of sodium chloride and urea. To maintain cell volume and function without accumulating high levels of perturbing inorganic ions, these cells synthesize and accumulate non-perturbing organic solutes, known as osmolytes. This compound is one of these key organic osmolytes. Hyperosmotic stress increases the transcription of the aldose reductase gene, leading to elevated AR protein synthesis and subsequent sorbitol accumulation, which helps to balance the extracellular osmotic pressure. When extracellular osmolality decreases, a rapid increase in sorbitol membrane permeability allows its efflux from the cell, preventing cellular swelling.

Energy Metabolism in Specific Tissues

In certain tissues, the polyol pathway provides a mechanism for converting glucose into fructose. The seminal vesicles, for instance, utilize this pathway to produce fructose, which serves as the primary energy source for sperm cells. The liver and ovaries also express high levels of both aldose reductase and sorbitol dehydrogenase, allowing for efficient conversion of sorbitol to fructose, which can then enter glycolytic or fructolytic pathways.

Pathophysiological Roles of this compound in Diabetic Complications

The primary pathological significance of this compound arises from its accumulation in tissues that cannot efficiently metabolize it further to fructose. This occurs in tissues that have significant aldose reductase activity but low or absent sorbitol dehydrogenase activity, such as the lens of the eye, peripheral nerves (Schwann cells), the retina, and the kidneys. In the context of chronic hyperglycemia, the overactivation of the polyol pathway in these tissues leads to a cascade of detrimental cellular events.

The Osmotic Hypothesis

The foundational theory explaining sorbitol-mediated cell damage is the "osmotic hypothesis." Because this compound is a hydrophilic alcohol, it does not readily diffuse across cell membranes. Its intracellular accumulation increases the osmotic potential within the cell, drawing water in via osmosis. This influx of water leads to cellular swelling, membrane damage, and ultimately, cellular dysfunction and death. This mechanism is a key contributor to the development of:

-

Diabetic Cataracts: In the lens, osmotic swelling of lens fiber cells disrupts their structure and transparency, leading to cataract formation.

-

Diabetic Neuropathy: Swelling of Schwann cells and neurons impairs nerve conduction and can lead to demyelination and axonal damage.

-

Diabetic Retinopathy: Osmotic stress in retinal cells, including pericytes and endothelial cells, contributes to microvascular damage and leakage.

-

Diabetic Nephropathy: Sorbitol accumulation in the kidney can cause proximal tubular cell dysfunction.

Secondary Metabolic Imbalances

Beyond direct osmotic stress, the hyperactivity of the polyol pathway induces significant metabolic disturbances that exacerbate cellular damage.

-

Increased Oxidative Stress: The aldose reductase reaction consumes NADPH. NADPH is a critical cofactor for glutathione (B108866) reductase, an enzyme essential for regenerating the antioxidant glutathione (GSH). Depletion of NADPH impairs the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of oxidative stress. This oxidative damage affects proteins, lipids, and DNA, contributing to the progression of diabetic complications.

-

Altered Redox State (NADH/NAD+ Ratio): The oxidation of sorbitol to fructose by SDH produces NADH, thereby increasing the cytosolic NADH/NAD+ ratio. This altered redox balance can have several downstream consequences, including the activation of protein kinase C (PKC) and the generation of advanced glycation end products (AGEs) precursors, both of which are implicated in the vascular complications of diabetes.

Quantitative Data Summary

The following tables summarize key quantitative data regarding tissue sorbitol concentrations and the kinetic properties of the polyol pathway enzymes.

Table 1: this compound Concentrations in Mammalian Tissues

| Tissue | Condition | Species | Sorbitol Concentration (nmol/mg or as specified) | Reference(s) |

| Sciatic Nerve | Control | Rat | ~2-3 nmol/g wet weight | |

| Diabetic (Streptozotocin) | Rat | ~20-30 nmol/g wet weight (10-fold increase) | ||

| Diabetic (Streptozotocin) | Rat | 4.8-fold increase | ||

| Lens | Normal | Rat | Undetectable / Low | |

| Diabetic (Streptozotocin) | Rat | Significant accumulation | ||

| Kidney | Normal | Rat | Low | |

| Diabetic (Streptozotocin) | Rat | Significant accumulation | ||

| Erythrocytes | Normal Human | Human | Low | |

| Type 1 Diabetic | Human | Higher than normal subjects |

Table 2: Kinetic Parameters of Human Polyol Pathway Enzymes

| Enzyme | Substrate | Tissue Source | Km Value | Reference(s) |

| Aldose Reductase (AR) | D-Glucose | Human Lens | ~200 mM | |

| D-Glucose | General | 50-100 mM | ||

| NADPH | Human Lens | 0.06 mM | ||